molecular formula C27H27NO2 B11574185 (1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)(phenyl)methanone

(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)(phenyl)methanone

Cat. No.: B11574185
M. Wt: 397.5 g/mol
InChI Key: BQWZXVAQDYEESZ-UHFFFAOYSA-N
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Description

3-BENZOYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzoyl group attached to an indole ring, with a phenoxyethyl substituent that includes a methyl and isopropyl group.

Preparation Methods

The synthesis of 3-BENZOYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenoxyethyl Substituent: The phenoxyethyl group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a phenoxyethyl halide in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

3-BENZOYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-BENZOYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE can be compared with other indole derivatives, such as:

The uniqueness of 3-BENZOYL-1-{2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-INDOLE lies in its specific substituents, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

Molecular Formula

C27H27NO2

Molecular Weight

397.5 g/mol

IUPAC Name

[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C27H27NO2/c1-19(2)22-14-13-20(3)17-26(22)30-16-15-28-18-24(23-11-7-8-12-25(23)28)27(29)21-9-5-4-6-10-21/h4-14,17-19H,15-16H2,1-3H3

InChI Key

BQWZXVAQDYEESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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